molecular formula C25H27BrN4O4S B298501 N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide

N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide

Cat. No.: B298501
M. Wt: 559.5 g/mol
InChI Key: DLQDNFJTKRFSBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-methylphenyl)-N’-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}ethanediamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a brominated phenyl group, a naphthylsulfonyl piperazine moiety, and an ethanediamide linkage, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-N’-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}ethanediamide typically involves multi-step organic reactions. The process begins with the bromination of 3-methylphenyl to obtain 4-bromo-3-methylphenyl. This intermediate is then reacted with ethanediamide under controlled conditions to form the ethanediamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-N’-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the brominated phenyl group yields phenol derivatives, while substitution reactions can produce a variety of substituted phenyl compounds .

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-N’-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-N’-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-3-methylphenyl)-1-naphthamide: Similar structure but lacks the ethanediamide linkage.

    N-(4-bromo-2-methylphenyl)-3-(1-naphthyl)acrylamide: Contains an acrylamide group instead of the ethanediamide linkage.

Uniqueness

N-(4-bromo-3-methylphenyl)-N’-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}ethanediamide is unique due to its combination of a brominated phenyl group, a naphthylsulfonyl piperazine moiety, and an ethanediamide linkage. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C25H27BrN4O4S

Molecular Weight

559.5 g/mol

IUPAC Name

N//'-(4-bromo-3-methylphenyl)-N-[2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)ethyl]oxamide

InChI

InChI=1S/C25H27BrN4O4S/c1-18-16-21(7-9-23(18)26)28-25(32)24(31)27-10-11-29-12-14-30(15-13-29)35(33,34)22-8-6-19-4-2-3-5-20(19)17-22/h2-9,16-17H,10-15H2,1H3,(H,27,31)(H,28,32)

InChI Key

DLQDNFJTKRFSBR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)Br

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)Br

Origin of Product

United States

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